2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
Description
Properties
IUPAC Name |
2-(1,5-diphenylimidazol-2-yl)sulfanyl-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3OS/c1-18-12-14-20(15-13-18)26-23(28)17-29-24-25-16-22(19-8-4-2-5-9-19)27(24)21-10-6-3-7-11-21/h2-16H,17H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHZAWGXVNNSFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C21H21N3O3S2
- Molar Mass : 427.54 g/mol
- CAS Number : 870984-18-2
Synthesis
The synthesis of imidazole derivatives, including this compound, typically involves multi-step processes that incorporate various substituents to enhance biological activity. Recent advancements have focused on optimizing these synthetic routes to improve yield and purity while maintaining biological efficacy .
Biological Activity Overview
The compound exhibits a range of biological activities, including:
-
Antimicrobial Activity
Compound MIC (µg/mL) against S. aureus MIC (µg/mL) against E. coli Reference (Ciprofloxacin) 18 19 This compound TBD TBD - Anticancer Activity
-
Enzyme Inhibition
- Recent studies have evaluated the compound's effectiveness as an inhibitor of various enzymes, including α-glucosidase, which is crucial in managing type 2 diabetes. The structure-activity relationship (SAR) analysis revealed that modifications in the phenyl rings significantly enhanced inhibitory potency .
Case Study 1: Antimicrobial Efficacy
A study by Jain et al. synthesized various substituted imidazole derivatives and tested their antimicrobial activity using the cylinder well diffusion method. The results indicated that certain derivatives exhibited potent antibacterial activity comparable to established antibiotics .
Case Study 2: Anticancer Mechanisms
Research focusing on imidazole-based compounds highlighted their ability to target specific cancer-related pathways. For instance, compounds were shown to inhibit thymidylate synthase and HDAC enzymes, leading to reduced tumor growth in vitro .
Structure-Activity Relationship (SAR)
The SAR analysis of imidazole derivatives indicates that:
Scientific Research Applications
Anticancer Activity
Research indicates that imidazole derivatives, including 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide, exhibit significant anticancer properties. A study demonstrated that related compounds showed promising results against various cancer cell lines, including colorectal and breast cancer cells. The half-maximal inhibitory concentration (IC50) values for these compounds were notably lower than those for conventional chemotherapeutics like cisplatin, suggesting enhanced efficacy in resistant cancer types .
Antimicrobial Properties
Imidazole-based compounds have been extensively studied for their antimicrobial activities. The compound has shown effectiveness against a range of pathogens, including bacteria and fungi. The mechanism of action typically involves disruption of microbial cell membranes or interference with nucleic acid synthesis .
Antiviral Activity
Recent studies have highlighted the potential of imidazole derivatives as antiviral agents. The unique structure of this compound may facilitate interactions with viral proteins or host cell receptors, thereby inhibiting viral replication .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological effects. Variations in substituents on the imidazole ring and the acetamide moiety can significantly influence biological activity. For instance, modifications to the phenyl groups have been correlated with enhanced anticancer potency .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Studies
Comparison with Similar Compounds
N-(6-Substituted-Benzothiazol-2-yl)-2-[[4,5-Dimethyl-1-(p-tolyl/4-nitrophenyl)amino-1H-imidazol-2-yl]thio]acetamide Derivatives
- Structure: These derivatives () replace the 1,5-diphenyl groups of the target compound with 4,5-dimethyl and p-tolyl/4-nitrophenylamino substituents. The acetamide group is retained but linked to a benzothiazole ring.
- Activity : Exhibited cytotoxicity against C6 glioma and HepG2 liver cancer cells, with an IC50 of ~15.67 µg/mL against C6 cells. This highlights the importance of the thioacetamide-imidazole framework in antiproliferative activity.
- Synthetic Route : Likely involves multi-step nucleophilic substitutions and cyclization, similar to the procedures in for triazole-acetamide derivatives.
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamides
- Structure : Triazole replaces the imidazole core, with a naphthyloxy-methyl group and variable phenyl substituents ().
- Synthesis : Prepared via 1,3-dipolar cycloaddition between azides and alkynes, a method distinct from imidazole-thioacetamide synthesis but relevant for comparing acetamide functionalization strategies.
- Spectroscopic Data : IR and NMR profiles (e.g., C=O stretch at ~1671–1682 cm<sup>−1</sup>, aromatic protons at δ 7.20–8.61 ppm) provide benchmarks for verifying acetamide and aromatic group integrity in related compounds.
Functional Analogues with Thioacetamide Moieties
Perfluoroalkylthio-Acetamide Derivatives
- Structure : Fluorinated thioacetamides () feature perfluoroalkyl chains instead of aromatic groups, altering hydrophobicity and electronic properties.
Key Research Findings and Implications
- Imidazole vs. Triazole Cores : Imidazole-based derivatives () show superior cytotoxicity compared to triazole analogs (), likely due to enhanced planar rigidity and hydrogen-bonding capacity.
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) may enhance bioactivity by increasing electrophilicity, while bulky aromatic groups (e.g., naphthyl in ) improve membrane permeability.
- Synthetic Challenges : The target compound’s 1,5-diphenyl substitution may complicate regioselective synthesis compared to 4,5-dimethyl analogs (), necessitating optimized catalysts or protective strategies.
Q & A
Q. What are the standard synthetic protocols for 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide, and how are reaction conditions optimized?
The compound is typically synthesized via nucleophilic substitution or 1,3-dipolar cycloaddition. A common method involves reacting 1,5-diphenyl-1H-imidazole-2-thiol with 2-chloro-N-(p-tolyl)acetamide in the presence of a base like potassium carbonate. Solvent systems such as ethanol or a t-BuOH/H₂O mixture (3:1) are used, with reaction times ranging from 6–8 hours at room temperature. Optimization includes adjusting solvent polarity to improve solubility and using catalysts like Cu(OAc)₂ for click chemistry approaches .
Q. How is the structural confirmation of this compound achieved using spectroscopic techniques?
Key characterization methods include:
- IR Spectroscopy : Confirms the presence of functional groups (e.g., C=O stretch at ~1670 cm⁻¹, NH stretch at ~3260 cm⁻¹) .
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons appear as multiplets (δ 7.20–8.40 ppm), while the acetamide methyl group resonates at δ ~2.30 ppm. Triazole or imidazole protons show distinct singlets (e.g., δ 8.36 ppm for triazole) .
- ¹³C NMR : Carbonyl carbons (C=O) appear at δ ~165–170 ppm, with aromatic carbons in the δ 120–140 ppm range .
- HRMS : Validates molecular weight (e.g., [M + H]⁺ calculated for derivatives within ±0.001 Da accuracy) .
Advanced Research Questions
Q. How can researchers address contradictions in spectral data during structural elucidation?
Contradictions may arise from overlapping peaks (e.g., aromatic protons in crowded regions) or variable coupling constants. Strategies include:
- 2D NMR Techniques : HSQC and HMBC to resolve carbon-proton correlations.
- Solvent Optimization : Using deuterated DMSO or CDCl₃ to sharpen splitting patterns.
- Comparative Analysis : Cross-referencing with analogs (e.g., nitrophenyl derivatives in show distinct NO₂ asymmetric stretches at ~1504 cm⁻¹) .
Q. What strategies improve synthesis yields in imidazole-thioacetamide derivatives with steric hindrance?
Q. How do electron-withdrawing substituents on aryl rings influence biological activity?
Studies on analogs (e.g., 4-nitrophenyl or bromophenyl derivatives) demonstrate enhanced α-glucosidase inhibition due to increased electrophilicity. For example, compound 10d ( ) with a carbamothioyl group shows 76% yield and potent inhibition (IC₅₀ = 12.3 µM), attributed to improved binding to enzyme active sites .
Q. What in vitro assays are recommended to evaluate apoptosis-inducing potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
